

Application Notes and Protocols for the Formylation of 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Formylamino)benzoic acid*

Cat. No.: B1329779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of primary and secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules and pharmaceutical intermediates. The resulting formamides serve as important building blocks and are often used as protecting groups for amines. This document provides a detailed laboratory protocol for the N-formylation of 2-aminobenzoic acid (anthranilic acid) to produce N-formylanthranilic acid (2-formamidobenzoic acid). The described method utilizes a mixed anhydride, acetic formic anhydride, generated *in situ* from formic acid and acetic anhydride. This approach offers a convenient and efficient means of achieving selective formylation under mild conditions.

Principle of the Method

The formylation of 2-aminobenzoic acid is achieved through nucleophilic acyl substitution. Acetic formic anhydride, generated *in situ*, serves as the formylating agent. The amino group of 2-aminobenzoic acid acts as a nucleophile, attacking the more electrophilic formyl carbonyl carbon of the mixed anhydride. This is followed by the elimination of an acetate leaving group to yield the N-formylated product.

Experimental Protocol

Materials:

- 2-Aminobenzoic acid (anthranilic acid)
- Formic acid (98-100%)
- Acetic anhydride
- Diethyl ether (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Ice bath
- Round-bottom flasks
- Magnetic stirrer and stir bar
- Dropping funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Melting point apparatus

Procedure:**Part A: In Situ Preparation of Acetic Formic Anhydride**

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add formic acid.
- While stirring and maintaining the temperature below 10 °C, slowly add acetic anhydride dropwise to the formic acid.

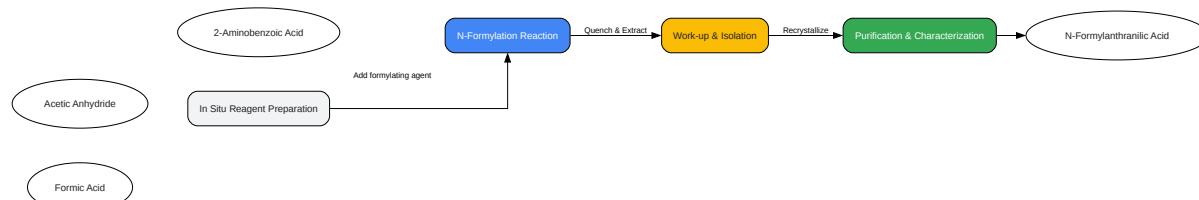
- Allow the mixture to stir in the ice bath for 15-30 minutes to ensure the formation of acetic formic anhydride.

Part B: Formylation of 2-Aminobenzoic Acid

- In a separate round-bottom flask, dissolve 2-aminobenzoic acid in anhydrous diethyl ether.
- Cool the solution of 2-aminobenzoic acid in an ice bath with stirring.
- Slowly add the freshly prepared cold solution of acetic formic anhydride from Part A to the stirred solution of 2-aminobenzoic acid.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part C: Work-up and Isolation

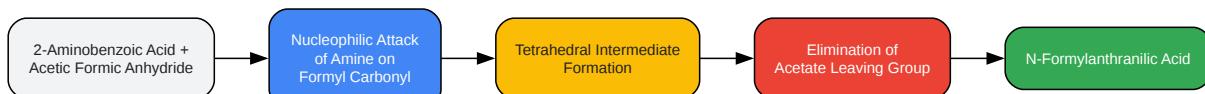
- Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of ice-cold water.
- Transfer the mixture to a separatory funnel.
- Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
- Separate the aqueous layer and extract it three times with diethyl ether.
- Combine all the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-formylanthranilic acid.


Part D: Purification and Characterization

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).
- Dry the purified crystals in a desiccator.
- Determine the melting point of the purified N-formylanthranilic acid.
- Calculate the percentage yield of the final product.
- Characterize the product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy, if desired.

Quantitative Data

Parameter	Starting Material (2-Aminobenzoic Acid)	Product (N-Formylanthranilic Acid)
Molecular Formula	$\text{C}_7\text{H}_7\text{NO}_2$	$\text{C}_8\text{H}_7\text{NO}_3$
Molecular Weight	137.14 g/mol	165.15 g/mol
Appearance	White to off-white crystalline powder	White to off-white solid
Melting Point	146-148 °C	168-170 °C
Theoretical Yield	-	(To be calculated based on starting material)
Actual Yield	-	(To be determined experimentally)
Percent Yield	-	(To be calculated)


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the formylation of 2-aminobenzoic acid.

Signaling Pathway Diagram (Reaction Mechanism)

[Click to download full resolution via product page](#)

Caption: Simplified reaction mechanism for N-formylation.

- To cite this document: BenchChem. [Application Notes and Protocols for the Formylation of 2-Aminobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329779#laboratory-protocol-for-the-formylation-of-2-aminobenzoic-acid\]](https://www.benchchem.com/product/b1329779#laboratory-protocol-for-the-formylation-of-2-aminobenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com